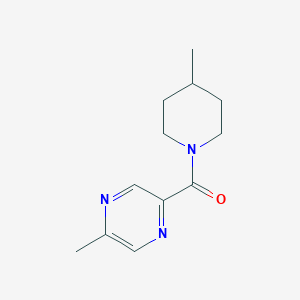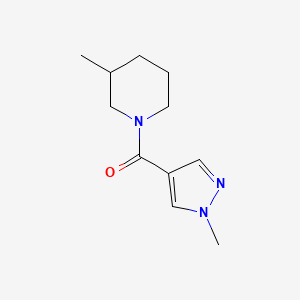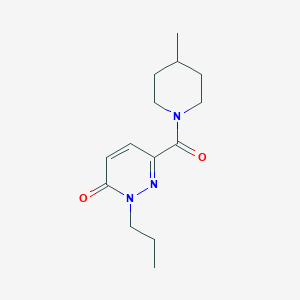
(4-Methylpiperidin-1-yl)-(5-methylpyrazin-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Methylpiperidin-1-yl)-(5-methylpyrazin-2-yl)methanone, also known as MDP-2-P, is a chemical compound that has been of interest to the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The exact mechanism of action of (4-Methylpiperidin-1-yl)-(5-methylpyrazin-2-yl)methanone is not fully understood, but it is believed to act as a dopamine transporter (DAT) inhibitor. This means that it can bind to and block the activity of DAT, which is responsible for the reuptake of dopamine from the synaptic cleft. As a result, (4-Methylpiperidin-1-yl)-(5-methylpyrazin-2-yl)methanone can increase the levels of dopamine in the brain, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
(4-Methylpiperidin-1-yl)-(5-methylpyrazin-2-yl)methanone has been shown to have various biochemical and physiological effects, including increased locomotor activity, hyperactivity, and stereotypy in rodents. It has also been found to increase the release of dopamine and other neurotransmitters, such as norepinephrine and serotonin, in the brain. These effects suggest that (4-Methylpiperidin-1-yl)-(5-methylpyrazin-2-yl)methanone may have potential applications in the treatment of neurological disorders, such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (4-Methylpiperidin-1-yl)-(5-methylpyrazin-2-yl)methanone in lab experiments include its relatively simple synthesis method, its potential applications in various fields, and its ability to increase the levels of dopamine and other neurotransmitters. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action and potential applications.
Direcciones Futuras
There are several future directions for the research on (4-Methylpiperidin-1-yl)-(5-methylpyrazin-2-yl)methanone, including the development of new drugs based on its structure, the investigation of its potential applications in the treatment of neurological disorders, and the exploration of its potential as a tool for studying the dopamine system in the brain. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
Conclusion:
In conclusion, (4-Methylpiperidin-1-yl)-(5-methylpyrazin-2-yl)methanone is a chemical compound that has been of interest to the scientific community due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential applications and limitations.
Métodos De Síntesis
The synthesis of (4-Methylpiperidin-1-yl)-(5-methylpyrazin-2-yl)methanone can be achieved through a multistep process that involves the reaction of 2,5-dimethylpyrazine with 4-methylpiperidin-1-amine in the presence of a suitable reagent. The resulting product is then subjected to further chemical reactions, including oxidation and reduction, to yield (4-Methylpiperidin-1-yl)-(5-methylpyrazin-2-yl)methanone.
Aplicaciones Científicas De Investigación
(4-Methylpiperidin-1-yl)-(5-methylpyrazin-2-yl)methanone has been used in scientific research for various purposes, including as a precursor in the synthesis of other chemical compounds, as a reagent in organic synthesis, and as a starting material for the development of new drugs.
Propiedades
IUPAC Name |
(4-methylpiperidin-1-yl)-(5-methylpyrazin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-9-3-5-15(6-4-9)12(16)11-8-13-10(2)7-14-11/h7-9H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNLZZDPTACJHCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=NC=C(N=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methylpiperidin-1-yl)-(5-methylpyrazin-2-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2-dimethyl-N-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]propanamide](/img/structure/B7513599.png)
![3-[2-(2-methyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)ethyl]-1,3-benzoxazol-2-one](/img/structure/B7513613.png)

![N-[4,5-bis(furan-2-yl)-1,3-thiazol-2-yl]-3-methylsulfanylpropanamide](/img/structure/B7513624.png)
![N-[1-(azocan-1-yl)-3-methyl-1-oxobutan-2-yl]acetamide](/img/structure/B7513632.png)
![1-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]azepan-2-one](/img/structure/B7513637.png)
![Ethyl 4-[(4-bromophenyl)sulfonylamino]butanoate](/img/structure/B7513639.png)

![4-[(4-Chloro-3-methylphenoxy)methyl]-1-methylpyridin-2-one](/img/structure/B7513659.png)
![N-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]acetamide](/img/structure/B7513676.png)


![3-methyl-1'-propylspiro[1H-quinazoline-2,4'-piperidine]-4-one;hydrochloride](/img/structure/B7513695.png)
